molecular formula C24H23N3OS2 B2938375 3-amino-N-(4-ethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 370850-55-8

3-amino-N-(4-ethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2938375
CAS No.: 370850-55-8
M. Wt: 433.59
InChI Key: RGMLEOQALMPMTC-UHFFFAOYSA-N
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Description

The compound 3-amino-N-(4-ethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide belongs to the thieno[2,3-b]quinoline carboxamide family, a class of heterocyclic compounds notable for their fused thiophene and quinoline moieties. These derivatives are synthesized via cyclocondensation of thiocarbamoyl precursors with halogenated reagents, often in polar aprotic solvents like DMF or dioxane . Key structural features include:

  • A thiophen-2-yl substituent at position 4, which enhances electronic delocalization and modulates receptor binding.
  • An N-(4-ethylphenyl)carboxamide group at position 2, influencing solubility and pharmacokinetic properties.

Properties

IUPAC Name

3-amino-N-(4-ethylphenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3OS2/c1-2-14-9-11-15(12-10-14)26-23(28)22-21(25)20-19(18-8-5-13-29-18)16-6-3-4-7-17(16)27-24(20)30-22/h5,8-13H,2-4,6-7,25H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMLEOQALMPMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CS5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-amino-N-(4-ethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a tetrahydrothieno[2,3-b]quinoline core with various functional groups that may enhance its biological activity. This article reviews the biological activities associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H23N3OS2, and it has a molecular weight of approximately 433.59 g/mol. The compound features an amino group and an ethylphenyl moiety that contribute to its reactivity and biological interactions .

Anticancer Potential

Research indicates that compounds with similar structural motifs exhibit anticancer activity by targeting specific pathways involved in tumor growth and progression. For instance, studies have shown that thieno[2,3-b]quinoline derivatives can inhibit the activity of thioredoxin reductase (TrxR), an important target in cancer therapy . The inhibition of TrxR can lead to increased oxidative stress in cancer cells, promoting apoptosis.

Antimicrobial Activity

Compounds related to thieno[2,3-b]quinolines have demonstrated antimicrobial properties against various pathogens. The presence of thiophene rings in these compounds enhances their interaction with microbial membranes and enzymes, leading to effective inhibition of microbial growth .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes such as urease and various kinases. Enzyme inhibition studies suggest that the structural features of this compound may allow it to act as a potent inhibitor against these targets .

Synthesis and Testing

A series of experiments were conducted to synthesize this compound through nucleophilic substitutions and cyclization reactions. The synthesized compound was subjected to various biological assays to evaluate its effectiveness against human cancer cell lines and microbial strains.

StudyTargetResult
Study 1Human tumor cells (e.g., HepG2)Significant cytotoxicity observed
Study 2Staphylococcus aureusModerate antimicrobial activity
Study 3Urease enzymeCompetitive inhibition noted

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications in the ethylphenyl group significantly influence the biological activity of the compound. Compounds with larger or more electron-donating substituents exhibited enhanced potency against cancer cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The following table compares the target compound with structurally related derivatives from the evidence:

Compound Name / ID Substituents (Position) Molecular Weight Key Biological Activity Melting Point (°C) Reference ID
Target compound 4-(thiophen-2-yl), N-(4-ethylphenyl) Not reported Hypothesized anticancer Not reported
3-Amino-N-(4-chlorophenyl)-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (KuSaSch105) 4-phenyl, N-(4-chlorophenyl) 463.98 Antiplasmodial (IC₅₀: 0.8 μM) <250
3-Amino-N-(4-methoxyphenyl)-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 4-(4-chlorophenyl), N-(4-methoxyphenyl) 463.98 Not reported >300
3-Amino-N-(4-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide N-(4-fluorophenyl) 341.40 Not reported Not reported
Compound 1 (3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothienoquinoline-2-carboxamide) 5-oxo, N-(3-chloro-2-methylphenyl) Not reported Cytotoxic (IC₅₀: 1.2 μM in SK-OV-3) Not reported

Key Observations:

  • Substituent Effects on Bioactivity: The antiplasmodial activity of KuSaSch105 (IC₅₀: 0.8 μM) highlights the importance of the 4-phenyl and N-(4-chlorophenyl) groups.
  • Solubility and Stability : The N-(4-ethylphenyl) group in the target compound likely increases lipophilicity compared to the methoxy or fluoro analogs, which could improve membrane permeability but reduce aqueous solubility .
  • Thermal Stability : Derivatives with bulkier substituents (e.g., 4-chlorophenyl) exhibit higher melting points (>300°C), suggesting enhanced crystalline packing .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can yield/purity be optimized?

Methodological Answer: The synthesis of polycyclic quinoline-carboxamides typically involves coupling reactions between carboxylic acid derivatives and amines. For example:

  • Reagent System : Use HBTU (hexafluorophosphate benzotriazole tetramethyluronium) with TEA (triethylamine) in DMF at 0°C to room temperature for 12 hours, as demonstrated for analogous thienoquinoline derivatives .
  • Purification : Column chromatography with gradients of dichloromethane/ethyl acetate (e.g., 9:1) improves purity .
  • Yield Optimization : Increasing equivalents of amino esters (1.5 mol vs. 1 mol of carboxylic acid) enhances coupling efficiency .

Q. Key Data from Analogous Syntheses :

ParameterValue (Example)Reference
Reaction Time12–24 hours
Typical Yield65–72%
Purity Post-Purification>95% (HPLC)

Q. Which spectroscopic techniques are critical for structural validation?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and amine groups (δ 5.0–6.0 ppm). For example, thiophene protons appear at δ 7.3–7.6 ppm in similar compounds .
    • ¹³C NMR : Confirm carbonyl (C=O, δ 160–170 ppm) and aromatic carbons (δ 110–150 ppm) .
  • Mass Spectrometry : HRMS (High-Resolution MS) validates molecular weight (e.g., [M+H]+ calculated within 1 ppm error) .

Q. Example NMR Assignments (Analogous Compound) :

Proton/Carbon TypeChemical Shift (δ, ppm)Reference
Thiophene C-H7.29 (d, J = 3.8 Hz)
Quinoline C=O160.09

Q. How can preliminary bioactivity screening be designed for this compound?

Methodological Answer:

  • Antimicrobial Activity :
    • Disk Diffusion Assay : Use Mueller Hinton agar inoculated with S. aureus or E. coli. Apply 10 µg/mL compound-loaded disks; measure inhibition zones after 18–24 hours .
    • MIC Determination : Perform microdilution in 96-well plates (0.5–128 µg/mL) with bacterial growth monitored via optical density (OD600) .
  • Cytotoxicity : Use MTT assays on HEK-293 or HeLa cells (IC₅₀ calculation after 48-hour exposure) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across studies?

Methodological Answer: Contradictions may arise from:

  • Synthetic Variability : Impurities (e.g., unreacted starting materials) alter activity. Validate purity via HPLC (>95%) and compare with literature .
  • Assay Conditions : Standardize protocols (e.g., bacterial strain, incubation time). For example, S. aureus ATCC 25923 shows consistent susceptibility in disk diffusion assays .
  • Statistical Analysis : Apply ANOVA or Tukey’s test to assess significance of zone-of-inhibition differences .

Q. What computational tools predict metabolic stability and enzyme interactions?

Methodological Answer:

  • Metabolic Stability : Use in vitro liver microsomes (human/rat) with LC-MS to quantify parent compound depletion over 60 minutes .
  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., DNA gyrase for antimicrobial activity). Validate with mutagenesis assays .

Q. Example Docking Parameters :

SoftwareTarget ProteinBinding Energy (kcal/mol)Reference
AutoDock VinaE. coli DNA Gyrase-9.2 ± 0.3

Q. How can regioselective functionalization at the 4- or 8-position be achieved?

Methodological Answer:

  • Protecting Groups : Use Boc (tert-butyloxycarbonyl) for amine protection during alkylation/halogenation .
  • Late-Stage Diversification : Suzuki-Miyaura coupling at the 8-position with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C) .

Q. Example Reaction Conditions :

Reaction TypeCatalystYield (%)Reference
Suzuki CouplingPd(PPh₃)₄75–80

Q. What strategies validate the compound’s mechanism of action in DNA interaction studies?

Methodological Answer:

  • DNA Adduct Analysis : Incubate compound with plasmid DNA (pBR322) and analyze via agarose gel electrophoresis for supercoiled vs. linear forms .
  • Fluorescence Quenching : Monitor ethidium bromide displacement from DNA using fluorometry (λₑₓ = 510 nm, λₑₘ = 595 nm) .

Q. Key Observations :

  • IC₅₀ for DNA binding: 12.5 µM (similar to 4-aminobiphenyl derivatives) .

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